molecular formula C20H25N3O5S3 B2498266 1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone CAS No. 874594-15-7

1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone

Cat. No.: B2498266
CAS No.: 874594-15-7
M. Wt: 483.62
InChI Key: NMXAMCKERFPNCG-UHFFFAOYSA-N
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Description

1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone is a complex organic compound that features a thiazole ring substituted with morpholine and tosyl groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S3/c1-15-2-4-16(5-3-15)31(25,26)18-19(23-8-12-28-13-9-23)30-20(21-18)29-14-17(24)22-6-10-27-11-7-22/h2-5H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXAMCKERFPNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Overview of 1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone

This compound is a thiazole-based compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and antimicrobial properties. The thiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : Many thiazole derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : Some studies have shown that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting tumor growth.

For instance, a study examining the anticancer effects of thiazole derivatives demonstrated that modifications to the thiazole structure could enhance cytotoxicity against various cancer cell lines, suggesting that similar modifications in this compound may yield potent anticancer agents .

Antimicrobial Activity

Thiazole-containing compounds are also recognized for their antimicrobial properties. They have been shown to exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival.

Study 1: Antiproliferative Effects

A study focused on thiazole derivatives assessed their antiproliferative effects against human cancer cell lines. The results indicated that certain structural modifications led to increased potency, with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to this compound. The findings revealed that these compounds exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as broad-spectrum antimicrobial agents.

Summary Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis, cell cycle arrest
AntimicrobialDisruption of cell membranes

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